N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Structural Analysis and Molecular Interactions
Research involving structural analysis of similar compounds has shown that the orientation of pyrimidine rings relative to other molecular structures (such as naphthalene) can significantly affect the molecular interactions and properties of these compounds. For instance, studies on (diaminopyrimidin-2-yl)thioacetamide derivatives have demonstrated specific inclinations between pyrimidine and naphthalene rings, influencing their crystal structures and hydrogen bonding patterns (Subasri et al., 2017). These insights are crucial for understanding how slight modifications in molecular structure can affect the overall behavior and applications of related compounds in scientific research.
Radiolabeling and Imaging Applications
The development of selective ligands for imaging purposes, such as radiolabeled compounds for positron emission tomography (PET), represents another significant area of research. Compounds with pyrazolo[1,5-a]pyrimidineacetamide structures have been identified as selective ligands for the translocator protein (18 kDa), with specific derivatives designed for efficient radiolabeling and in vivo imaging (Dollé et al., 2008). This application demonstrates the potential of pyrido[1,2-a]pyrimidin-3-yl derivatives in the development of diagnostic tools and therapeutic agents.
Antimicrobial Activity
The synthesis of new heterocycles incorporating similar molecular frameworks has shown promising antimicrobial properties. Studies have synthesized compounds with antimicrobial activities comparable to established antibiotics, highlighting the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008). This area of research indicates the utility of pyrido[1,2-a]pyrimidin-3-yl derivatives in addressing the growing need for novel antimicrobial therapies.
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-6-5-9-19-23-15(2)21(22(27)25(14)19)24-20(26)13-28-18-11-10-16-7-3-4-8-17(16)12-18/h3-12H,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCECIJIYUJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)COC3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide |
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